molecular formula C15H13BrN4O2S B15100323 N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100323
M. Wt: 393.3 g/mol
InChI Key: WGKDQQMVVNXXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3-bromophenyl group attached to an acetamide moiety and a 1,2,4-triazole ring substituted with a furan-2-yl group and a methyl group. The sulfanyl (-S-) bridge links the triazole and acetamide components, forming a structurally complex molecule. This compound belongs to a class of heterocyclic derivatives known for diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . Its synthesis typically involves alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions, followed by functionalization of the triazole ring .

Properties

Molecular Formula

C15H13BrN4O2S

Molecular Weight

393.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H13BrN4O2S/c1-20-14(12-6-3-7-22-12)18-19-15(20)23-9-13(21)17-11-5-2-4-10(16)8-11/h2-8H,9H2,1H3,(H,17,21)

InChI Key

WGKDQQMVVNXXMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC17H15BrN4O2S
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CO3
InChIInChI=1S/C17H15BrN4O2S/c1-18-14(13-8-5-9-20-13)16-17(18)21-10-12(19)11-6-3-2-4-7-11/h2-9H,10H2,1H3

Antimicrobial Activity

Studies have shown that compounds containing the triazole moiety exhibit notable antimicrobial properties. The presence of the furan and triazole rings in this compound suggests potential effectiveness against various bacterial strains. For instance:

  • Antibacterial Studies : Research indicates that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial cell walls or enzymes critical for bacterial survival .
  • Mechanism of Action : The mechanism likely involves interference with essential cellular processes, possibly through enzyme inhibition or disruption of cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar compounds. Research highlights include:

  • In Vitro Studies : Compounds with similar triazole structures have demonstrated cytotoxic effects against various cancer cell lines. For example, the IC50 values for related triazole compounds against colon carcinoma cells were reported as low as 6.2 μM .
  • Mechanism : The anticancer activity could be attributed to apoptosis induction in cancer cells or inhibition of tumor growth through various biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-containing compounds:

  • Study on Triazoles : A review indicated that 1,2,4-triazoles possess a wide range of biological activities including antibacterial and anticancer effects. Specific analogs showed promising results against resistant strains of bacteria and various cancer types .
  • Synthesis and Activity Correlation : The synthesis of N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-methyltriazol]} derivatives has been linked to enhanced biological activity due to structural modifications that improve pharmacodynamics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The structural uniqueness of this compound lies in its combination of bromophenyl, furan, and triazole moieties. Below is a comparative analysis with structurally related analogs:

Variations in the Aryl Group on the Acetamide Moiety

  • This derivative has similar furan-triazole core but shows distinct physicochemical properties (e.g., molecular weight: 366.8 g/mol, pKa ~11.3) .
  • N-(2-bromo-4,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573939-20-5):
    Additional fluorine atoms increase electronegativity and metabolic stability. This compound’s density (1.50 g/cm³) and solubility profile differ from the target compound .

Variations in the Triazole Substituents

  • N-(3-Bromophenyl)-2-{[5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 477330-36-2):
    Substituting furan with pyridinyl introduces a basic nitrogen atom, improving water solubility and hydrogen-bonding capacity. This modification may enhance binding to enzymes like kinases or microbial targets .

Derivatives with Additional Functional Groups

  • N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (KA1-KA15): These compounds feature carbamoyl-methyl groups on the triazole ring, enhancing interactions with bacterial enzymes (e.g., MIC values: 12.5–50 µg/mL against E. coli and S. aureus). Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring improve antimicrobial potency .

Research Findings and Trends

Furan vs. Pyridine in Triazole Derivatives :
Furan-containing analogs (e.g., the target compound) exhibit superior antiviral activity, likely due to furan’s planar structure facilitating intercalation with viral DNA/RNA. Pyridinyl analogs, however, show stronger antibacterial effects, attributed to enhanced hydrogen bonding with bacterial enzymes .

Halogen Substitutions :
Bromine at the 3-position of the phenyl ring improves target selectivity for bromodomain-containing proteins, while fluorine/chlorine substitutions enhance metabolic stability and membrane permeability .

Sulfanyl Bridge : The -S- linker increases flexibility, enabling better accommodation in enzyme active sites. This feature is critical in compounds like OLC-12 and VUAA-1, which act as Orco agonists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.